molecular formula C11H15FOS B8000976 5-Fluoro-3-iso-pentoxythiophenol

5-Fluoro-3-iso-pentoxythiophenol

Cat. No.: B8000976
M. Wt: 214.30 g/mol
InChI Key: QJEDYGBQVSHRDK-UHFFFAOYSA-N
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Description

5-Fluoro-3-iso-pentoxythiophenol: is a chemical compound characterized by the presence of a fluorine atom, an iso-pentoxy group, and a thiophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-iso-pentoxythiophenol typically involves the introduction of the fluorine atom and the iso-pentoxy group onto a thiophenol backbone. One common method is through the nucleophilic substitution reaction, where a suitable thiophenol derivative is reacted with a fluorinating agent and an iso-pentoxy group donor under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds and their subsequent transformation into the final product. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-3-iso-pentoxythiophenol can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the fluorine or iso-pentoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogenating agents or nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

Biology: The compound’s unique structural features make it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding.

Medicine: Research into the medicinal properties of 5-Fluoro-3-iso-pentoxythiophenol includes its potential use as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound is explored for its potential use in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-iso-pentoxythiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and iso-pentoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    5-Fluoro-3-phenylthiophenol: Similar in structure but with a phenyl group instead of an iso-pentoxy group.

    3-Fluoro-5-methoxythiophenol: Contains a methoxy group instead of an iso-pentoxy group.

    5-Fluoro-3-ethoxythiophenol: Features an ethoxy group instead of an iso-pentoxy group.

Uniqueness: 5-Fluoro-3-iso-pentoxythiophenol is unique due to the presence of the iso-pentoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

3-fluoro-5-(3-methylbutoxy)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FOS/c1-8(2)3-4-13-10-5-9(12)6-11(14)7-10/h5-8,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEDYGBQVSHRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=CC(=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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